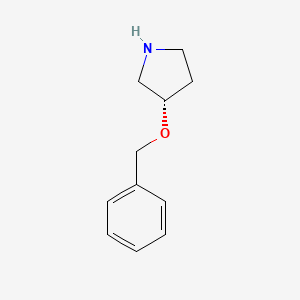
(S)-3-Benciloxipirrolidina
Descripción general
Descripción
(S)-3-Benzyloxy-pyrrolidine is a chiral compound that belongs to the class of pyrrolidines It features a pyrrolidine ring substituted with a benzyloxy group at the third position
Aplicaciones Científicas De Investigación
(S)-3-Benzyloxy-pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects in neurological disorders due to its interaction with neurotransmitter receptors.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Benzyloxy-pyrrolidine typically involves the following steps:
Starting Material: The synthesis often begins with the commercially available (S)-pyrrolidine-3-carboxylic acid.
Protection: The carboxylic acid group is protected using a suitable protecting group such as a benzyl ester.
Reduction: The protected intermediate is then reduced to the corresponding alcohol.
Benzyloxy Substitution: The alcohol is subsequently converted to the benzyloxy derivative using benzyl bromide in the presence of a base like sodium hydride.
Industrial Production Methods: Industrial production of (S)-3-Benzyloxy-pyrrolidine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: (S)-3-Benzyloxy-pyrrolidine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form the corresponding benzaldehyde or benzoic acid.
Reduction: The pyrrolidine ring can be reduced under hydrogenation conditions.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Reduced pyrrolidine derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of (S)-3-Benzyloxy-pyrrolidine involves its interaction with specific molecular targets:
Molecular Targets: It may interact with neurotransmitter receptors or enzymes, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to neurotransmission, potentially affecting neurological functions.
Comparación Con Compuestos Similares
®-3-Benzyloxy-pyrrolidine: The enantiomer of (S)-3-Benzyloxy-pyrrolidine with different stereochemistry.
3-Benzyloxy-pyrrolidine: The racemic mixture containing both (S) and ® enantiomers.
3-Methoxy-pyrrolidine: A structurally similar compound with a methoxy group instead of a benzyloxy group.
Uniqueness: (S)-3-Benzyloxy-pyrrolidine is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or racemic mixture. Its benzyloxy group also provides distinct chemical reactivity compared to other substituents like methoxy.
Propiedades
IUPAC Name |
(3S)-3-phenylmethoxypyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-4-10(5-3-1)9-13-11-6-7-12-8-11/h1-5,11-12H,6-9H2/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBMYKUPMLRKQK-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


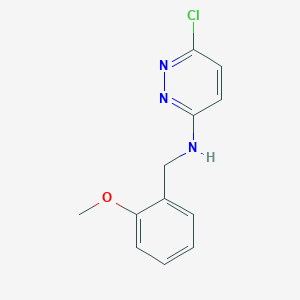
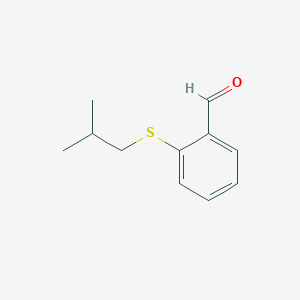
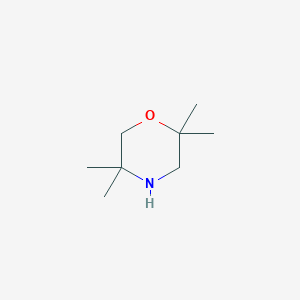
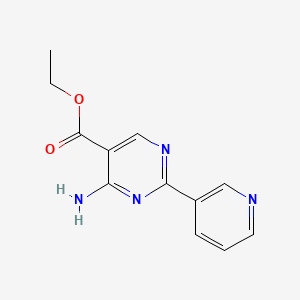
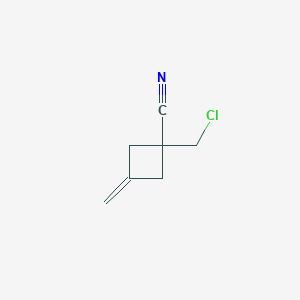
![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde](/img/structure/B1451756.png)
![2-[(Dimethylsulfamoyl)(methyl)amino]acetic acid](/img/structure/B1451759.png)
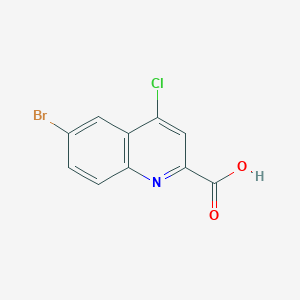

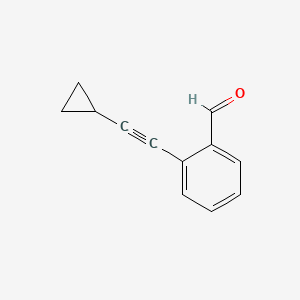
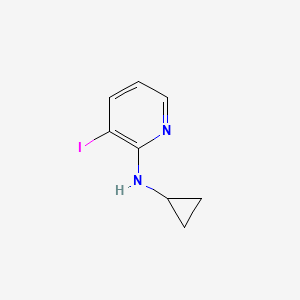
![1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one](/img/structure/B1451766.png)
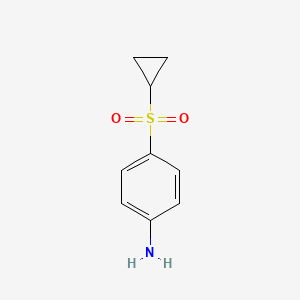
![(Propan-2-yl)({[4-(propan-2-yloxy)phenyl]methyl})amine](/img/structure/B1451768.png)
